molecular formula C21H16Cl2N2O2 B12022719 N'-(2-Chlorobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide CAS No. 393801-50-8

N'-(2-Chlorobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide

Cat. No.: B12022719
CAS No.: 393801-50-8
M. Wt: 399.3 g/mol
InChI Key: KEJFUYBDVPHSES-ZMOGYAJESA-N
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Description

N’-(2-Chlorobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzohydrazide core substituted with chlorobenzylidene and chlorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Chlorobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-((4-chlorobenzyl)oxy)benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of N’-(2-Chlorobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide can be scaled up by using larger reaction vessels and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Chlorobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

    Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzylidene oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N’-(2-Chlorobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its hydrazide moiety is known to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Analytical Chemistry: It can serve as a reagent in analytical methods for the detection and quantification of specific analytes.

Mechanism of Action

The mechanism of action of N’-(2-Chlorobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the chlorobenzylidene and chlorobenzyl groups can enhance the compound’s binding affinity to specific receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Chlorobenzylidene)-4-hydroxybenzohydrazide
  • N’-(4-Chlorobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
  • N’-(2-Chlorobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide

Uniqueness

N’-(2-Chlorobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is unique due to the presence of both 2-chlorobenzylidene and 4-chlorobenzyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

393801-50-8

Molecular Formula

C21H16Cl2N2O2

Molecular Weight

399.3 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-(2-chlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H16Cl2N2O2/c22-18-9-5-15(6-10-18)14-27-19-11-7-16(8-12-19)21(26)25-24-13-17-3-1-2-4-20(17)23/h1-13H,14H2,(H,25,26)/b24-13+

InChI Key

KEJFUYBDVPHSES-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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